
1-(1-(Aminomethyl)cyclopentyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Aminomethyl)cyclopentyl)ethanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further connected to an ethanol moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)cyclopentyl)ethanol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques involving the use of appropriate reagents and catalysts can be scaled up for larger production if necessary.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Aminomethyl)cyclopentyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(Aminomethyl)cyclopentyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The ethanol moiety can also participate in hydrophobic interactions, further modulating its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: Similar in structure but lacks the aminomethyl group.
Cyclopentylamine: Contains the aminomethyl group but lacks the ethanol moiety.
1-Cyclopentylethanone: Contains a ketone group instead of the hydroxyl group.
Uniqueness
1-(1-(Aminomethyl)cyclopentyl)ethanol is unique due to the presence of both the aminomethyl and ethanol groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclopentyl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8(6-9)4-2-3-5-8/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
DPZHJXXADFRLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCCC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



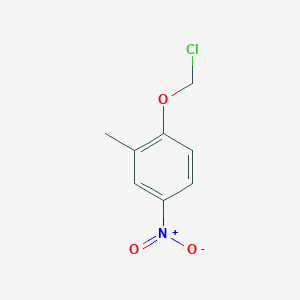

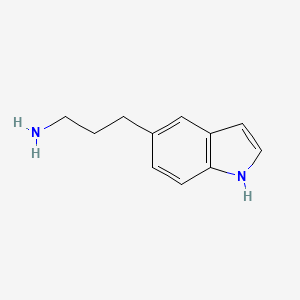
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
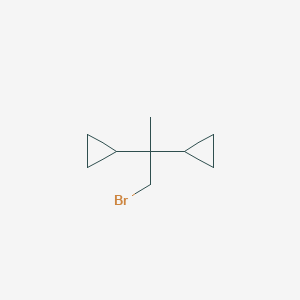
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
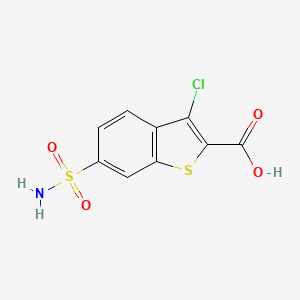
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)
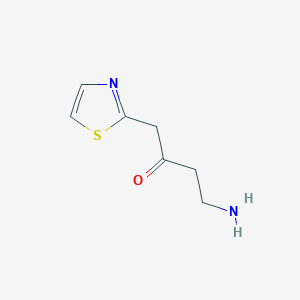

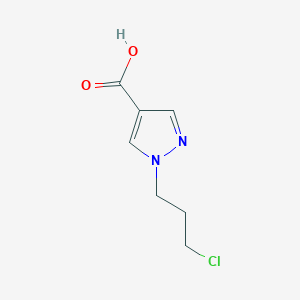
![4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178183.png)
